REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]2[S:10][C:11]([S:13](=[O:16])(=[O:15])[NH2:14])=[CH:12][C:8]=2[CH:7]=1)(=O)C>[OH-].[K+].CO>[OH:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]2[S:10][C:11]([S:13](=[O:15])(=[O:16])[NH2:14])=[CH:12][C:8]=2[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 21/2 hours
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the methanol was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
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Type
|
WASH
|
Details
|
washed with ice water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude material (3.1 g) was chromatographed on silica gel using 5% (V/V) methanol in chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |